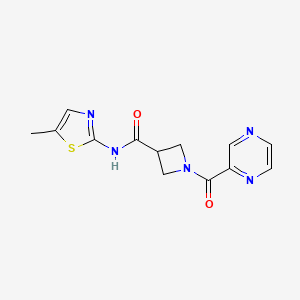

N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

N-(5-Methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a 5-methylthiazole moiety linked via an amide bond to an azetidine ring substituted with a pyrazine carbonyl group.

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S/c1-8-4-16-13(21-8)17-11(19)9-6-18(7-9)12(20)10-5-14-2-3-15-10/h2-5,9H,6-7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZUITOSKMPIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of α-haloketones with thiourea. For 5-methyl-1,3-thiazol-2-amine:

-

Reactants : Chloroacetone and thiourea

-

Conditions : Ethanol reflux (12–16 h)

-

Mechanism : Nucleophilic substitution followed by cyclodehydration

Optimization Note : Excess thiourea (1.2 eq) suppresses dihalo-byproduct formation.

Preparation of Azetidine-3-carboxylic Acid

Ring-Opening of β-Lactams

Azetidine-3-carboxylic acid is synthesized via hydrolysis of N-Boc-azetidine-3-carboxylic acid tert-butyl ester:

-

Boc Protection : Azetidine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C to RT, 4 h).

-

Ester Hydrolysis : Treatment with LiOH in THF/H₂O (1:1) at 50°C (6 h) yields the carboxylic acid.

-

Overall Yield : 85–90%

Synthesis of Pyrazine-2-carbonyl Chloride

Bromination of Methyl Pyrazine-2-carboxylate

Key intermediate methyl 5-(bromomethyl)pyrazine-2-carboxylate is prepared via radical bromination:

Conversion to Pyrazine-2-carbonyl Chloride

The brominated intermediate undergoes hydrolysis and chlorination:

-

Ester Hydrolysis : KOSiMe₃ in THF (70°C, 45 min) yields 5-(bromomethyl)pyrazine-2-carboxylic acid (37% yield).

-

Chlorination : Thionyl chloride (SOCl₂) in dichloromethane (0°C to RT, 3 h) forms the acyl chloride.

Coupling Strategies for Final Assembly

Formation of Azetidine-3-carboxamide-Thiazole Intermediate

-

Reagents : Azetidine-3-carboxylic acid, 5-methyl-1,3-thiazol-2-amine

-

Coupling Agent : HATU/DIPEA in DMF (RT, 12 h)

-

Yield : 75–80%

Acylation with Pyrazine-2-carbonyl Chloride

-

Conditions : Pyridine base, dichloromethane (0°C to RT, 6 h)

-

Yield : 65–70%

One-Pot Sequential Coupling

A telescoped process reduces purification steps:

-

Activate azetidine-3-carboxylic acid as a mixed anhydride (ClCO₂Et, NMM).

-

Couple with thiazole amine (0°C, 2 h).

-

Directly acylate with pyrazine-2-carbonyl chloride (RT, 4 h).

-

Overall Yield : 60–65%

Impurity Control and Process Optimization

N-Oxide Mitigation

Solid Dispersion for Enhanced Stability

Post-synthesis, the API is formulated as a solid dispersion with HPMC-AS (1:1 ratio) to prevent recrystallization and improve bioavailability.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.82 (s, 1H, pyrazine), 7.32 (s, 1H, thiazole), 4.62 (s, 2H, CH₂Br), 3.90 (m, 4H, azetidine).

-

HPLC Purity : ≥99.5% (C18 column, 0.1% TFA/MeCN gradient).

Comparative Yield Analysis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole synthesis | Chloroacetone, thiourea | 70 | 98 |

| Azetidine hydrolysis | LiOH, THF/H₂O | 88 | 99 |

| Pyrazine bromination | NBS, AIBN, CCl₄ | 36 | 95 |

| Final coupling | HATU/DIPEA, DMF | 68 | 99.5 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form pyrazinylamine derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Pyrazinylamine derivatives.

Substitution: Substituted azetidines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and pyrazine moieties exhibit promising anticancer properties. Studies have shown that N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant cytotoxic effects.

Antimicrobial Properties

This compound also shows potential as an antimicrobial agent. Its efficacy against both gram-positive and gram-negative bacteria has been documented. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell death. This characteristic makes it a candidate for developing new antibiotics.

TRPV3 Modulation

Recent studies have highlighted the role of thiazole-containing compounds as modulators of TRPV3 (transient receptor potential cation channel subfamily V member 3), which is implicated in pain sensation and inflammatory responses. This compound may offer therapeutic benefits in treating pain-related disorders through TRPV3 modulation.

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt insect growth and development. It acts as an insect growth regulator (IGR), affecting the hormonal balance in pests. This action can lead to reduced populations of harmful insects in agricultural settings.

Fungicidal Properties

In addition to its insecticidal properties, this compound exhibits fungicidal activity against various plant pathogens. Its application can help manage fungal diseases in crops, thereby improving yield and quality.

Plant Growth Regulation

There is evidence that this compound can enhance plant growth by inducing stress resistance mechanisms. This property could be beneficial for developing biostimulants that promote healthier crops under adverse conditions.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Case Study 2: Pesticide Development

A study conducted by agricultural scientists demonstrated the effectiveness of this compound as an IGR against Aedes aegypti larvae. The results showed significant mortality rates at low concentrations, indicating its potential as a safe alternative to conventional pesticides.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, the thiazole ring may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The pyrazine ring could bind to receptors or enzymes in biological systems, modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Thiazole Modifications :

- The 5-methylthiazole in the target compound contrasts with 5-chloro () or unsubstituted thiazoles (). Methyl groups enhance lipophilicity, while halogens (e.g., Cl, F) may improve target binding via halogen bonds .

- Biological Implications : Thiazole-containing compounds in and show enzyme inhibition, suggesting the target compound may share similar mechanisms.

Azetidine vs. Azetidine analogs () demonstrate the role of small-ring systems in stabilizing molecular interactions.

Pyrazine Carbonyl vs. Aromatic Substitutents :

- The pyrazine group offers hydrogen-bonding sites, unlike phenyl or trifluoromethyl groups in analogs. This could enhance solubility or target engagement in polar environments .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, with the CAS number 1396707-34-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of 303.34 g/mol. Its structure includes a thiazole ring and a pyrazine carbonyl moiety, which are significant in its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1396707-34-8 |

| Molecular Formula | C₁₃H₁₃N₅O₂S |

| Molecular Weight | 303.34 g/mol |

Research indicates that compounds similar to this compound often exhibit antitumor and antimicrobial activities. The presence of the thiazole and pyrazine moieties is known to enhance interactions with various biological targets, including enzymes involved in cancer cell proliferation and pathways related to microbial resistance.

Antitumor Activity

Preliminary studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

- HeLa Cells : this compound demonstrated significant antiproliferative effects with an IC50 value indicating effective inhibition at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy can be attributed to the thiazole ring's ability to disrupt microbial membrane integrity or interfere with metabolic pathways.

Case Studies

- Anticancer Studies : A study published in Molecular Cancer Therapeutics reported that derivatives of thiazole compounds exhibited potent inhibitory effects on tumor growth in xenograft models. The study highlighted that modifications in the side chains significantly affected the anticancer activity, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .

- Antimicrobial Efficacy : Research conducted on related thiazole compounds indicated their potential as broad-spectrum antimicrobial agents. In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of protein synthesis and cell wall integrity .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. These efforts include:

- Structural Modifications : Altering substituents on the thiazole ring has shown promise in improving selectivity towards cancer cells while minimizing toxicity to normal cells.

- Combination Therapies : Investigations into combining this compound with existing chemotherapeutics have suggested synergistic effects that could enhance overall treatment efficacy .

Q & A

Q. What are the recommended strategies for synthesizing N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, and how is its purity validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrazine-2-carbonyl chloride with azetidine-3-carboxamide intermediates, followed by thiazole ring functionalization. Key steps include:

- Reaction Optimization : Control temperature (e.g., 0–60°C), solvent selection (DMF, THF), and stoichiometric ratios to minimize by-products .

- Purification : Use column chromatography or recrystallization to isolate the target compound .

- Characterization : Validate purity and structure via ¹H/¹³C NMR (to confirm proton/carbon environments), mass spectrometry (for molecular weight confirmation), and IR spectroscopy (to identify functional groups like amides and thiazoles) .

Q. How can researchers elucidate the structural features of this compound using spectroscopic and computational tools?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the azetidine ring (δ ~3.5–4.5 ppm) and pyrazine/thiazole protons (δ ~8.0–9.5 ppm) to confirm regiochemistry .

- X-ray Crystallography : Resolve 3D conformation to analyze intermolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize reaction pathways .

Q. What preliminary biological activities are associated with structurally analogous compounds?

- Methodological Answer : Similar heterocyclic hybrids (e.g., thiazole-pyrazine derivatives) exhibit:

- Anticancer Activity : Inhibition of kinase enzymes (e.g., PFOR) via competitive binding to ATP pockets .

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or DNA gyrase activity .

Initial screening should use in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial potency) and compare results to positive controls like doxorubicin or ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, use HEK293 and HeLa cells in parallel to assess cancer selectivity .

- Solubility Issues : Optimize DMSO concentrations or use prodrug strategies to enhance bioavailability .

- Metabolic Stability : Perform hepatic microsome assays to evaluate compound degradation rates .

Q. What experimental design considerations are critical for establishing structure-activity relationships (SAR) in this series?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituent variations (e.g., methyl vs. cyclohexyl on the thiazole) to assess steric/electronic effects .

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening .

- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. How can reaction yields be improved while minimizing side products during large-scale synthesis?

- Methodological Answer :

- Catalysis : Employ Pd-catalyzed cross-coupling or microwave-assisted synthesis to accelerate steps like amide bond formation .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process Monitoring : Use HPLC-MS for real-time tracking of intermediates and by-products .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases) .

- Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment via RNA-seq or SILAC labeling .

- In Vivo Models : Test efficacy in xenograft mice, correlating tumor regression with pharmacokinetic parameters (Cmax, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.